molecular formula C12H20N2S B3363400 Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)- CAS No. 102206-55-3

Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-

Cat. No. B3363400
M. Wt: 224.37 g/mol
InChI Key: WBAMXEFWXGRZSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-” can be achieved using various methods. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with 2-(dimethylamino)ethylthiol in the presence of a base. The reaction yields “Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-” as a yellow solid with a high yield.


Chemical Reactions Analysis

While specific chemical reactions involving “Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-” are not available, it’s known that this compound has been used as a ligand in catalytic reactions. It has also been studied for its potential use in the synthesis of new materials and in organic synthesis.

Safety And Hazards

The safety data sheet for pyridine, a similar compound, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle “Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-” with care, following all safety guidelines.

properties

IUPAC Name

N,N-diethyl-2-(pyridin-3-ylmethylsulfanyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-3-14(4-2)8-9-15-11-12-6-5-7-13-10-12/h5-7,10H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAMXEFWXGRZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144743
Record name Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-

CAS RN

102206-55-3
Record name Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102206553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(((2-(diethylamino)ethyl)thio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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